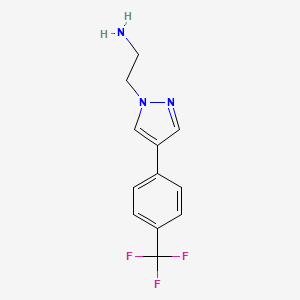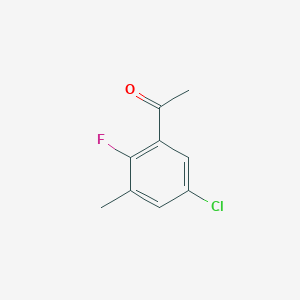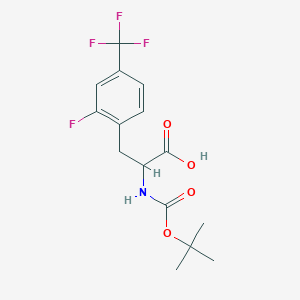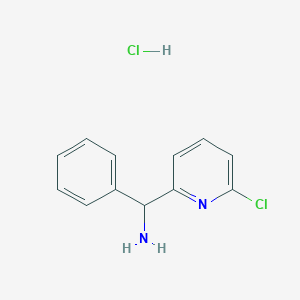
(6-Chloropyridin-2-yl)-phenylmethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloropyridin-2-yl)-phenylmethanamine;hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. It is known for its unique structure, which includes a chloropyridine ring and a phenylmethanamine group, making it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-2-yl)-phenylmethanamine;hydrochloride typically involves the reaction of 6-chloropyridine with phenylmethanamine under specific conditions. One common method includes the use of a condensation reaction where the chloropyridine is reacted with phenylmethanamine in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings to achieve the required purity levels .
Análisis De Reacciones Químicas
Types of Reactions
(6-Chloropyridin-2-yl)-phenylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The chloropyridine ring allows for substitution reactions where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be used in further chemical synthesis and applications .
Aplicaciones Científicas De Investigación
(6-Chloropyridin-2-yl)-phenylmethanamine;hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (6-Chloropyridin-2-yl)-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. It influences various cellular processes by affecting cell signaling pathways and gene expression. The compound’s structure allows it to bind to specific receptors and enzymes, thereby modulating their activity and leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(6-Chloropyridin-2-yl)methanamine: A related compound with similar reactivity but different applications.
(2-(6-Chloropyridin-3-yl)methoxy)-5-methylphenyl (p-tolyl)methanone: Another derivative with distinct chemical properties and uses.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Compounds with similar structural motifs used in anti-tubercular research.
Uniqueness
(6-Chloropyridin-2-yl)-phenylmethanamine;hydrochloride is unique due to its specific combination of a chloropyridine ring and a phenylmethanamine group, which provides it with distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry .
Propiedades
Fórmula molecular |
C12H12Cl2N2 |
|---|---|
Peso molecular |
255.14 g/mol |
Nombre IUPAC |
(6-chloropyridin-2-yl)-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H11ClN2.ClH/c13-11-8-4-7-10(15-11)12(14)9-5-2-1-3-6-9;/h1-8,12H,14H2;1H |
Clave InChI |
XQDXAHBIYUQTEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=NC(=CC=C2)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


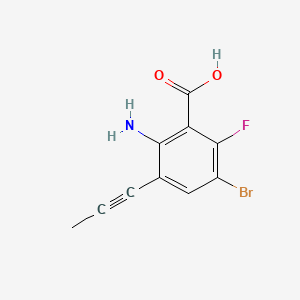
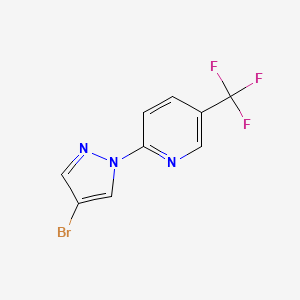
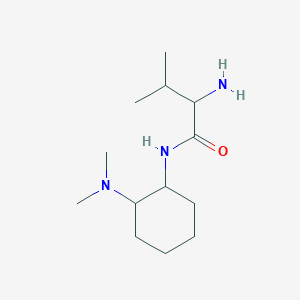
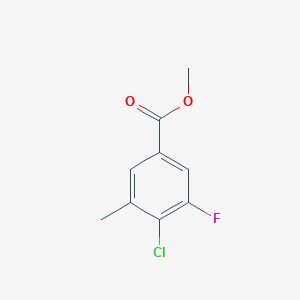
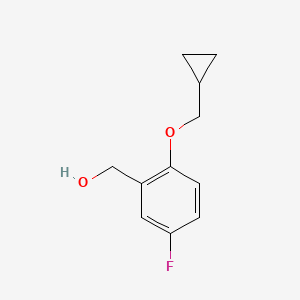
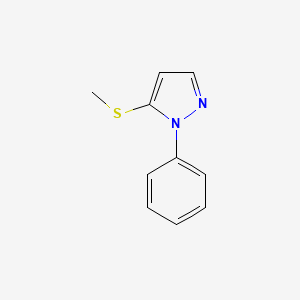
![(28-Diphenylphosphanyl-8,11,14,17,20,23-hexaoxatricyclo[22.4.0.02,7]octacosa-1(24),2(7),3,5,25,27-hexaen-3-yl)-diphenylphosphane](/img/structure/B14772221.png)
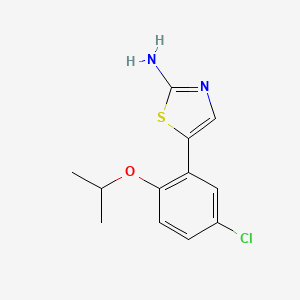
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbaldehyde](/img/structure/B14772228.png)

